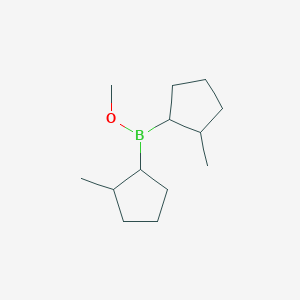
Methyl bis(2-methylcyclopentyl)borinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl bis(2-methylcyclopentyl)borinate is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of boron, which imparts distinct reactivity patterns and functionalities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl bis(2-methylcyclopentyl)borinate typically involves the reaction of boronic acids with cyclopentyl derivatives. One common method is the reaction of 2-methylcyclopentylboronic acid with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the desired borinate ester .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow systems and advanced purification techniques to isolate the compound from by-products and impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl bis(2-methylcyclopentyl)borinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the borinate ester to boranes or other reduced boron species.
Substitution: The boron atom in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.
Major Products Formed
Oxidation: Boronic acids and boronates.
Reduction: Boranes and other reduced boron species.
Substitution: Various substituted boron compounds depending on the reagents used.
Applications De Recherche Scientifique
Methyl bis(2-methylcyclopentyl)borinate has found applications in several scientific research areas:
Mécanisme D'action
The mechanism of action of methyl bis(2-methylcyclopentyl)borinate involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile reagent in chemical reactions. The pathways involved often include transmetalation and oxidative addition, particularly in catalytic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic acid
- Pinacolborane
- Bis(pinacolato)diboron
Comparison
Methyl bis(2-methylcyclopentyl)borinate is unique due to its specific cyclopentyl structure, which imparts different steric and electronic properties compared to other boron compounds. This uniqueness makes it particularly useful in certain catalytic and synthetic applications where other boron compounds may not be as effective .
Propriétés
Numéro CAS |
43209-71-8 |
|---|---|
Formule moléculaire |
C13H25BO |
Poids moléculaire |
208.15 g/mol |
Nom IUPAC |
methoxy-bis(2-methylcyclopentyl)borane |
InChI |
InChI=1S/C13H25BO/c1-10-6-4-8-12(10)14(15-3)13-9-5-7-11(13)2/h10-13H,4-9H2,1-3H3 |
Clé InChI |
OWWJUATXBIESHJ-UHFFFAOYSA-N |
SMILES canonique |
B(C1CCCC1C)(C2CCCC2C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


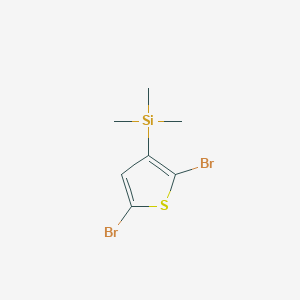
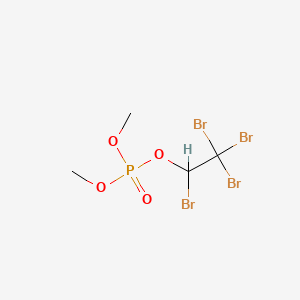

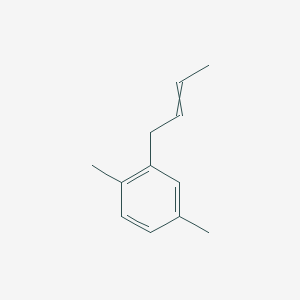
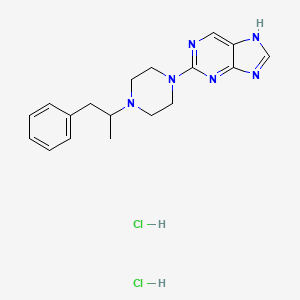

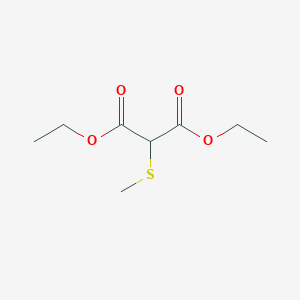
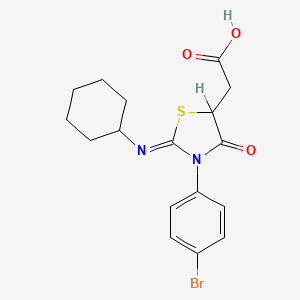
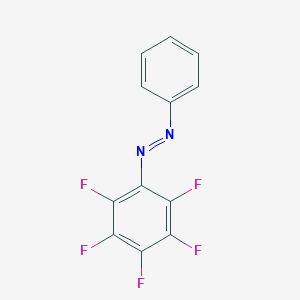
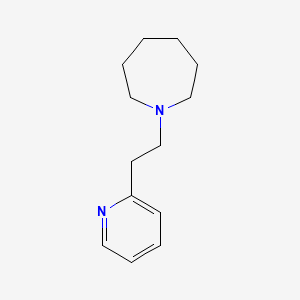
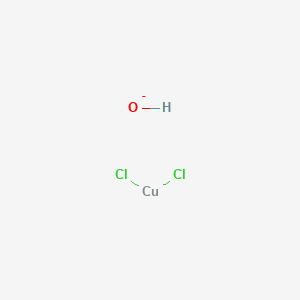
![6-Chloro-N~2~-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14661729.png)

![(1Z)-2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanimidoyl chloride](/img/structure/B14661738.png)
